4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide
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Overview
Description
4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXO-N~1~,N~3~-DIPHENYL-1,3-CYCLOHEXANEDICARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXO-N~1~,N~3~-DIPHENYL-1,3-CYCLOHEXANEDICARBOXAMIDE can be achieved through a multi-step process involving the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst . This method involves a three-component one-pot reaction, which is efficient and yields a highly substituted pyrrolidinone derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies could further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXO-N~1~,N~3~-DIPHENYL-1,3-CYCLOHEXANEDICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXO-N~1~,N~3~-DIPHENYL-1,3-CYCLOHEXANEDICARBOXAMIDE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXO-N~1~,N~3~-DIPHENYL-1,3-CYCLOHEXANEDICARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, which can modulate their function.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds have similar structural features and biological activities.
Pyrrolidinone derivatives: These compounds share a similar core structure and have been studied for their pharmacological properties.
Uniqueness
4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-4-METHYL-6-OXO-N~1~,N~3~-DIPHENYL-1,3-CYCLOHEXANEDICARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H28N2O6 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxo-1-N,3-N-diphenylcyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C28H28N2O6/c1-28(35)16-21(32)24(26(33)29-18-9-5-3-6-10-18)23(17-13-14-20(31)22(15-17)36-2)25(28)27(34)30-19-11-7-4-8-12-19/h3-15,23-25,31,35H,16H2,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
BTFGJIULZXAVOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2)C3=CC(=C(C=C3)O)OC)C(=O)NC4=CC=CC=C4)O |
Origin of Product |
United States |
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